cis-Cyclopentane-1,3-diol
Overview
Description
cis-Cyclopentane-1,3-diol: is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring The cis configuration indicates that the two hydroxyl groups are on the same side of the cyclopentane ring
Mechanism of Action
Target of Action
It is known to be an important building block for the synthesis of natural products with cyclopentanoid structure elements .
Mode of Action
cis-Cyclopentane-1,3-diol interacts with its targets through chemical reactions. For instance, it is used in the preparation of key intermediates of prostaglandin synthesis
Biochemical Pathways
This compound is involved in the synthesis of polyesters . In this process, trimer pre-polyesters are synthesized from the corresponding acid-chlorides with diol monomers. The polymerization of these trimers leads to an increase in molecular weight . This process involves thermal dehydration reactions that yield double bond end-groups, which in turn facilitate cross-linking through cross-coupling and Diels–Alder reactions .
Pharmacokinetics
Its molecular weight is 1021317 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of polyesters, it contributes to the formation of polymers with high molecular weights .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. Despite this, polymerization of this compound can successfully be achieved in thin-film polycondensation conditions at 180 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Cyclopentane-1,3-dione: One common method for preparing cis-Cyclopentane-1,3-diol involves the reduction of cyclopentane-1,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Cyclopentene Oxide: Another method involves the hydrolysis of cyclopentene oxide in the presence of an acid catalyst. This reaction yields a mixture of cis and trans isomers, which can be separated by fractional distillation or chromatography.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclopentane-1,3-dione. This process is carried out in large reactors under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Cyclopentane-1,3-diol can undergo oxidation reactions to form cyclopentane-1,3-dione. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to cyclopentane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: Cyclopentane-1,3-dione.
Reduction: Cyclopentane.
Substitution: Cyclopentane derivatives with various functional groups.
Scientific Research Applications
Chemistry: cis-Cyclopentane-1,3-diol is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and polymers.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a monomer in the synthesis of high-performance polymers.
Comparison with Similar Compounds
trans-Cyclopentane-1,3-diol: The trans isomer of cyclopentane-1,3-diol, where the hydroxyl groups are on opposite sides of the cyclopentane ring.
Cyclopentane-1,2-diol: A diol with hydroxyl groups at the 1 and 2 positions of the cyclopentane ring.
Cyclopentane-1,4-diol: A diol with hydroxyl groups at the 1 and 4 positions of the cyclopentane ring.
Uniqueness: cis-Cyclopentane-1,3-diol is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans isomer and other cyclopentane diols. This unique configuration makes it valuable in stereoselective synthesis and in the development of chiral compounds.
Biological Activity
cis-Cyclopentane-1,3-diol (CPCD) is an organic compound characterized by its unique diol structure, featuring two hydroxyl groups attached to a cyclopentane ring. Its molecular formula is CHO, and it exists in a cis configuration, which significantly influences its biological activity and chemical reactivity. This article explores the biological activity of CPCD, including its biochemical pathways, pharmacological properties, and potential applications in various fields.
- Molecular Weight : 102.13 g/mol
- Structure : The cis configuration of CPCD allows for specific stereochemical interactions that are crucial in biological systems.
- Synthesis : CPCD can be synthesized through various methods, including the reduction of cyclopentane-1,3-dione and hydrolysis of cyclopentene oxide, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride in controlled conditions .
CPCD's biological activity is largely attributed to its ability to participate in chemical reactions that influence various biochemical pathways:
- Enzyme Inhibition : CPCD has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic applications in treating diseases where these enzymes play a critical role.
- Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of compounds with biological significance, including prostaglandins and other natural products .
Pharmacological Applications
CPCD's unique structure offers several potential pharmacological applications:
- Anti-inflammatory Agents : Due to its role in prostaglandin synthesis, CPCD may contribute to the development of anti-inflammatory drugs.
- Chiral Building Block : Its chirality makes it valuable in asymmetric synthesis for producing enantiomerically pure compounds used in pharmaceuticals .
Case Studies and Research Findings
Several studies have highlighted the biological significance of CPCD:
- Enzymatic Reduction Studies : A study demonstrated the highly diastereoselective synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols through enzymatic reduction. This research underscores the compound's utility in synthesizing complex molecules with specific stereochemical configurations .
- Conformational Analysis : Research on conformational isomerism revealed that CPCD exhibits different stability profiles depending on the solvent environment. The Gibbs free energy changes indicate that intramolecular hydrogen bonding can influence its conformational stability .
- Polyester Synthesis : CPCD has been utilized in synthesizing polyesters, contributing to the formation of high molecular weight polymers. This application is significant for developing biodegradable materials and specialty chemicals .
Data Table: Comparison with Related Compounds
Compound | Molecular Formula | Configuration | Biological Activity |
---|---|---|---|
This compound | CHO | Cis | Enzyme inhibition, precursor for bioactives |
trans-Cyclopentane-1,3-diol | CHO | Trans | Less reactive due to steric hindrance |
Cyclopentane-1,2-diol | CHO | N/A | Different reactivity profile |
Properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878757 | |
Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-97-9 | |
Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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